(2S,3R)-2-aminobutane-1,3-diol

Descripción general

Descripción

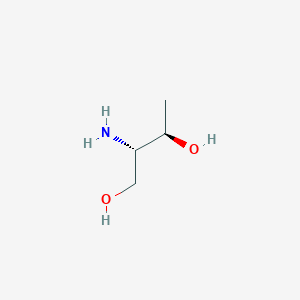

(2S,3R)-2-aminobutane-1,3-diol (CAS 44520-54-9, molecular formula C₄H₁₁NO₂), also known as D-allo-threoninol, is a four-carbon aminodiol with stereochemical configuration critical to its biological and chemical properties. It serves as a simplified structural analog of sphingoid bases, which are key components of sphingolipids involved in cell signaling and membrane integrity . Its compact structure (two hydroxyl groups and one amino group) distinguishes it from longer-chain sphingolipid derivatives but retains functional group similarities that enable comparative studies.

Mecanismo De Acción

Target of Action

It is known that d-allo-threoninol is a conformational analogue of threonine , which suggests that it may interact with similar targets as threonine, such as enzymes involved in protein synthesis and metabolism.

Biochemical Pathways

D-ALLO-THREONINOL is likely involved in similar biochemical pathways as threonine. Threonine is a part of the glycine-dependent aldolases pathway, where it is cleaved to glycine and acetaldehyde . D-ALLO-THREONINOL, being a conformational analogue of threonine, might be involved in similar reactions .

Result of Action

It has been shown to inhibit the growth of certain bacteria in vitro, suggesting it may have antimicrobial properties .

Análisis Bioquímico

Biochemical Properties

. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of (2S,3R)-2-aminobutane-1,3-diol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that the compound may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

(2S,3R)-2-aminobutane-1,3-diol is a chiral amino alcohol that has garnered attention in biochemical and pharmacological research due to its unique structure and biological activities. This compound, characterized by its two chiral centers, exhibits a range of interactions with biological molecules, influencing various metabolic pathways and enzymatic functions.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₁₁NO₂. The presence of both amino and hydroxyl functional groups allows for diverse chemical reactivity, including the formation of hydrogen bonds which can influence enzyme activity and receptor interactions. Its stereochemistry plays a crucial role in determining its biological effects compared to other stereoisomers.

| Isomer | Configuration | Unique Features |

|---|---|---|

| This compound | 2S, 3R | Specific binding affinities and reactivities |

| (2R,3R)-2-aminobutane-1,3-diol | 2R, 3R | Distinct biological activities compared to (2S,3R) |

| (2S,3S)-2-aminobutane-1,3-diol | 2S, 3S | Varies in reactivity due to stereochemical differences |

Biological Activity

Research indicates that this compound interacts with various enzymes and receptors. Notably, it has been shown to inhibit threonine dehydratase, an enzyme involved in amino acid metabolism. This inhibition can have significant implications for metabolic processes and potential therapeutic applications.

Enzymatic Interactions

The compound's ability to modulate enzyme activity is critical for understanding its biological role. Studies suggest that its structural features allow it to engage with specific molecular targets:

- Threonine Dehydratase Inhibition : Inhibition of this enzyme can affect amino acid metabolism and has potential implications in metabolic disorders.

- Receptor Binding : Different stereoisomers exhibit varying affinities for biological receptors, impacting their therapeutic efficacy.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development and metabolic research:

- Antiviral Applications : Research has explored the synthesis of antiviral agents using this compound as a building block. Its ability to participate in complex biochemical pathways makes it a valuable intermediate in drug synthesis .

- Pharmaceutical Development : The compound's unique properties facilitate its use in developing pharmaceuticals that target specific metabolic pathways. For instance, studies have investigated its role in enhancing the stability of peptide-based drugs against enzymatic degradation in the gastrointestinal tract .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : The compound may alter enzyme kinetics through competitive or non-competitive inhibition.

- Influence on Metabolic Pathways : By modulating enzyme activity, it can affect downstream metabolic processes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C₄H₁₁NO₂

Chirality : Two chiral centers allow for multiple stereoisomers.

Functional Groups : Contains both amino (-NH₂) and hydroxyl (-OH) groups.

The compound's structure enables it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Chemistry

(2S,3R)-2-aminobutane-1,3-diol serves as a chiral building block in the synthesis of complex organic molecules. It is particularly useful in asymmetric synthesis due to its chirality, which can influence the stereochemical outcome of reactions.

Biology

In biological research, this compound is studied for its role in various biochemical pathways . Notably, it has been shown to interact with enzymes and receptors, influencing metabolic processes:

- Enzyme Inhibition : Research indicates that this compound can inhibit threonine dehydratase, an enzyme involved in amino acid metabolism. This inhibition suggests potential applications for metabolic regulation and therapeutic interventions.

- Receptor Interaction : The compound's structure allows it to form hydrogen bonds with various biological receptors, potentially modulating biological responses.

Medicine

The compound is investigated for its potential therapeutic properties:

- Drug Development : Its structural similarity to biologically active molecules makes it a valuable intermediate in pharmaceutical synthesis. Studies have explored its pharmacological effects using computer-aided drug design methods .

Industry

In industrial applications, this compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials. Its versatility extends to the agrochemical sector as well.

Comparative Analysis of Stereoisomers

The biological activity of this compound can be contrasted with its stereoisomers:

| Compound Name | Stereochemistry | Unique Features |

|---|---|---|

| (2R,3R)-2-aminobutane-1,3-diol | 2R, 3R | Different binding affinities compared to (2S,3R) |

| (2S,3S)-2-aminobutane-1,3-diol | 2S, 3S | Varies in reactivity due to stereochemical differences |

| This compound | 2S, 3R | Distinct biological activities compared to (2R,3S) |

This table illustrates how the distinct configurations of these isomers lead to varying reactivities and biological profiles.

Case Study 1: Enzyme Activity Studies

A study demonstrated that this compound significantly inhibits threonine dehydratase in vitro. This finding suggests potential applications in regulating amino acid metabolism and highlights the compound's importance in metabolic research.

Case Study 2: Pharmacological Research

Another investigation utilized computer-aided drug design methods to predict the pharmacological effects of this compound. The results indicated promising interactions with several biological targets, suggesting avenues for further pharmacological exploration .

Q & A

Q. Basic: What are the standard methods for synthesizing (2S,3R)-2-aminobutane-1,3-diol, and how is its stereochemical configuration validated?

Answer:

this compound, a sphingoid base analog, is typically synthesized via enzymatic pathways similar to sphingolipid biosynthesis. The condensation of L-serine with palmitoyl-CoA by serine palmitoyltransferase (SPT) forms 3-ketosphinganine, which is reduced to sphinganine (dihydrosphingosine) . For shorter-chain analogs like this compound, chemoenzymatic approaches or chiral pool synthesis using protected serine derivatives are employed.

Structural validation relies on:

- NMR spectroscopy : Key signals include δC ~54 ppm (C-2) and δC ~72 ppm (C-3), consistent with 1,3-diol and amine groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 148.1 for C₄H₁₁NO₂⁺) confirm the molecular formula.

- Optical rotation : Specific rotation values differentiate enantiomers (e.g., D-erythro vs. L-threo configurations) .

Q. Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across different model systems?

Answer:

Contradictions in bioactivity (e.g., pro-apoptotic vs. proliferative effects) often stem from:

- Species-specific metabolism : For example, sphingoid bases in Drosophila ( ) may undergo unique modifications compared to mammalian systems .

- Purity and isomer content : Impurities in diastereomers (e.g., 2S,3S vs. 2S,3R) can skew results. HPLC with chiral columns (>98% purity) is critical .

- Experimental conditions : Variations in serum-free vs. serum-containing media alter sphingolipid uptake and signaling .

Mitigation strategies : - Use isotopically labeled standards (e.g., ¹³C-serine) to trace metabolic fates .

- Validate findings across ≥2 independent models (e.g., mammalian cell lines and invertebrate systems) .

Q. Basic: What is the role of this compound in sphingolipid metabolism and downstream signaling pathways?

Answer:

This compound serves as a structural analog of sphinganine (dihydrosphingosine), a precursor for ceramide biosynthesis. Key roles include:

- Ceramide synthesis : It is acylated by (dihydro)ceramide synthases (e.g., CerS2) to form dihydroceramides, which are desaturated to ceramides .

- Protein kinase modulation : Sphingoid bases inhibit protein kinase C (PKC) by competing with diacylglycerol (DAG) at the regulatory domain .

- Membrane dynamics : Short-chain analogs disrupt lipid rafts, affecting receptor clustering and signaling .

Q. Advanced: What experimental strategies optimize the stability of this compound in aqueous solutions for long-term studies?

Answer:

Instability in aqueous media arises from oxidation and pH-dependent degradation. Best practices include:

- pH control : Buffers (pH 6.5–7.4) minimize amine group protonation and autoxidation .

- Antioxidants : Add 0.1% BHT or 1 mM EDTA to chelate metal ions catalyzing oxidation .

- Storage : Lyophilized aliquots at -80°C retain stability >6 months. Avoid repeated freeze-thaw cycles .

Q. Advanced: How can isotopic labeling techniques elucidate the metabolic flux of this compound in live-cell imaging studies?

Answer:

- ¹⁵N or ¹³C labeling : Incorporates stable isotopes during synthesis (e.g., using ¹⁵N-L-serine) to track incorporation into ceramides via LC-MS/MS .

- Click chemistry : Alkyne-tagged analogs enable visualization of subcellular localization via Cu-catalyzed azide-alkyne cycloaddition (e.g., with fluorescent azides) .

- Pulse-chase assays : Quantify turnover rates in sphingolipid pools using time-resolved MS .

Q. Basic: What analytical techniques differentiate this compound from its stereoisomers or degradation products?

Answer:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve 2S,3R vs. 2R,3S isomers with baseline separation .

- Tandem MS/MS : Fragmentation patterns (e.g., m/z 148 → 130 for dehydration) confirm backbone integrity .

- IR spectroscopy : O-H and N-H stretching frequencies (3300–3500 cm⁻¹) distinguish diols from keto or oxidized derivatives .

Comparación Con Compuestos Similares

Structural Analogs in Sphingolipid Family

Sphingoid bases vary in chain length, saturation, and stereochemistry. Key examples include:

Key Observations :

- Chain Length : Longer chains (C14–C18) enhance hydrophobicity, critical for membrane integration. The C4 compound lacks this property, limiting its biological mimicry but offering solubility advantages .

- Unsaturation: The 4E double bond in C14 and C17 analogs (e.g., (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol) introduces conformational rigidity, influencing interactions with enzymes like ceramidases .

- Stereochemistry : All compounds share the (2S,3R) configuration, essential for binding to sphingolipid-metabolizing enzymes .

Ceramide Derivatives and Modified Analogs

Ceramides incorporate acylated sphingoid bases. Notable derivatives include:

Key Observations :

- Acylation: Enhances hydrophobicity and membrane anchoring. The C4 aminodiol lacks natural acylation sites, limiting direct ceramide mimicry.

- Head Group Modifications : Aromatic (benzene) or azido groups enable targeted therapeutic or imaging applications, unlike the unmodified C4 compound .

Propiedades

IUPAC Name |

(2S,3R)-2-aminobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305858 | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44520-54-9 | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44520-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.